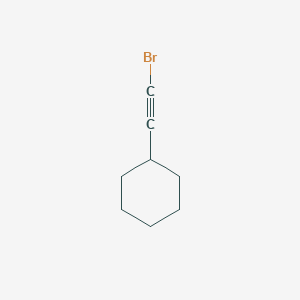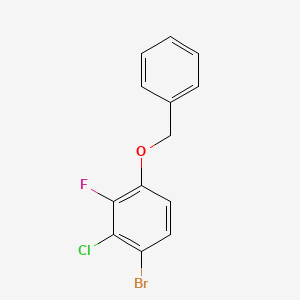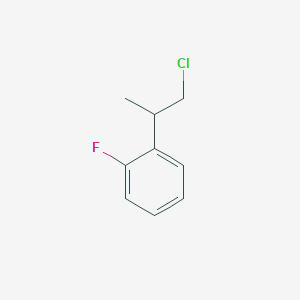
Didesmethyl almotriptan hemifumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of didesmethyl almotriptan hemifumarate involves several steps, starting from the precursor almotriptan. The preparation methods typically include:
Synthetic Routes: The synthesis begins with the preparation of almotriptan, followed by the removal of methyl groups to obtain didesmethyl almotriptan. The final step involves the formation of the hemifumarate salt.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors and continuous flow processes to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Didesmethyl almotriptan hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Didesmethyl almotriptan hemifumarate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of didesmethyl almotriptan hemifumarate involves its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes . By binding to these receptors, the compound induces cranial blood vessel constriction, which helps alleviate migraine symptoms. The molecular targets and pathways involved include the inhibition of pain signal transmission and the reduction of inflammatory mediator release.
Comparación Con Compuestos Similares
Didesmethyl almotriptan hemifumarate can be compared with other similar compounds, such as:
Almotriptan: The parent compound, which is also a selective serotonin receptor agonist used for migraine treatment.
Sumatriptan: Another triptan compound with similar pharmacological properties but different chemical structure and pharmacokinetics.
Rizatriptan: A triptan with a faster onset of action compared to almotriptan, used for acute migraine relief.
The uniqueness of this compound lies in its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans.
Propiedades
Número CAS |
1246860-65-0 |
|---|---|
Fórmula molecular |
C34H46N6O8S2 |
Peso molecular |
730.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/2C15H21N3O2S.C4H4O4/c2*16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18;5-3(6)1-2-4(7)8/h2*3-4,9-10,17H,1-2,5-8,11,16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
GQOUKMAOUZYNHJ-WXXKFALUSA-N |
SMILES isomérico |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)



![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)


